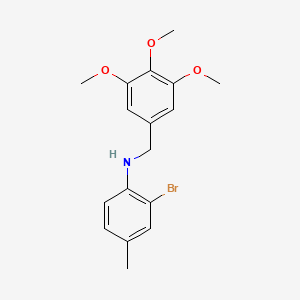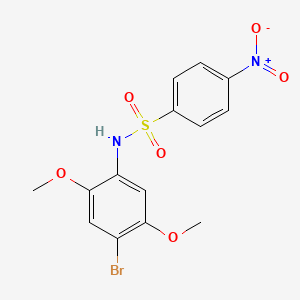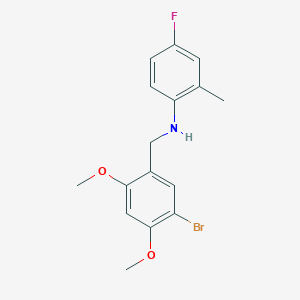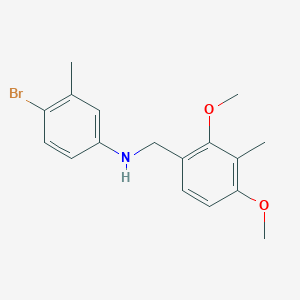
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine
Overview
Description
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool for studying the endocannabinoid system.
Scientific Research Applications
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine has been used as a research tool to study the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite regulation, and mood. Specifically, (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine has been shown to bind to cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids such as THC. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes.
Mechanism of Action
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of downstream signaling pathways, leading to a variety of physiological effects. The exact mechanism of action is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine has been shown to produce a range of physiological effects, including analgesia, sedation, and hypothermia. It has also been reported to produce hallucinogenic effects at higher doses. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in the brain and peripheral tissues.
Advantages and Limitations for Lab Experiments
One advantage of using (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body. Additionally, like other synthetic cannabinoids, (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine may have unpredictable effects and potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is its potential as a therapeutic agent for various conditions such as chronic pain and anxiety. Another direction is the investigation of its effects on the immune system and inflammation. Additionally, further studies are needed to determine the long-term effects and potential toxicity of (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine. Overall, (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine has the potential to be a valuable research tool for investigating the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
2-bromo-4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-5-6-14(13(18)7-11)19-10-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-9,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGWFXLZAHEBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(3,4,5-trimethoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-nitrophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3459018.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B3459045.png)
![1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)ethanone]](/img/structure/B3459053.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)






![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459117.png)
